molecular formula C15H10ClFN2O B1501936 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline CAS No. 885277-27-0

4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline

Cat. No.: B1501936
CAS No.: 885277-27-0
M. Wt: 288.7 g/mol
InChI Key: XNTMFESYQCIMHQ-UHFFFAOYSA-N
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Description

4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline is a quinazoline derivative with a complex molecular structure Quinazolines are a class of heterocyclic aromatic organic compounds, and this particular compound features chlorine, fluorine, and methoxy groups attached to the quinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline typically involves multiple steps, starting with the formation of the quinazoline core. One common approach is the condensation of anthranilic acid with an appropriate halogenated benzene derivative under acidic conditions. Subsequent steps may include halogenation, methoxylation, and further functional group modifications.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline can undergo various chemical reactions, including:

  • Oxidation: Conversion of the quinazoline core to its corresponding quinazolinone derivative.

  • Reduction: Reduction of the quinazoline core to produce dihydroquinazolines.

  • Substitution: Replacement of the chlorine or fluorine atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation reactions may use oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

  • Substitution reactions often involve nucleophiles such as amines or alcohols, with suitable reaction conditions to facilitate the substitution.

Major Products Formed:

  • Quinazolinone derivatives from oxidation reactions.

  • Dihydroquinazolines from reduction reactions.

  • Substituted quinazolines from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: In chemistry, 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential as a biological probe or inhibitor in biochemical studies. Its interactions with various enzymes and receptors can provide insights into biological processes and pathways.

Medicine: In the field of medicine, this compound is being investigated for its therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for various applications in material science and manufacturing.

Mechanism of Action

The mechanism by which 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

  • 4-Chloro-2-fluoro-6-methoxyphenylboronic acid

  • 4-Fluoro-2-methoxyphenylboronic acid

  • (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid

Uniqueness: 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline stands out due to its specific arrangement of halogen and methoxy groups, which can influence its reactivity and biological activity. This arrangement may confer unique properties compared to similar compounds, making it a valuable candidate for further research and development.

Properties

IUPAC Name

4-chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2O/c1-20-11-5-2-9(3-6-11)15-18-13-8-10(17)4-7-12(13)14(16)19-15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTMFESYQCIMHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)F)C(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696123
Record name 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885277-27-0
Record name 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885277-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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